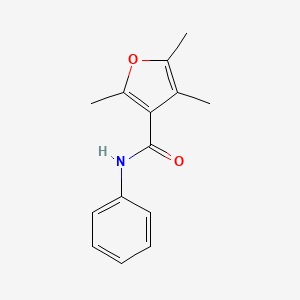
Méthfuroxam
Vue d'ensemble
Description
Le méthfuroxam est un fongicide principalement utilisé pour lutter contre les agents pathogènes fongiques dans les cultures céréalières. Il s'agit d'une carboxamide secondaire résultant de la condensation formelle du groupe acide carboxylique de l'acide 2,4,5-triméthyl-3-furoïque avec le groupe amino de l'aniline . Le this compound est reconnu pour son efficacité contre les agents pathogènes Basidiomycètes .
Applications De Recherche Scientifique
Methfuroxam has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of fungicides.
Biology: Studied for its antifungal properties and its effects on fungal cell structures.
Medicine: Investigated for potential use in dendritic cell cancer vaccines for high-grade glioma.
Industry: Utilized in agriculture to protect cereal crops from fungal infections.
Mécanisme D'action
Target of Action
Methfuroxam is a synthetic fungicide that was primarily used against Basidiomycetes pathogens, predominantly on cereals .
Mode of Action
It is known to be systemic and it has been suggested that it inhibits glucose and acetate oxidative metabolism . .
Biochemical Pathways
Given its proposed mode of action, it is likely that Methfuroxam interferes with the energy production pathways of the fungi, specifically those involving glucose and acetate metabolism
Result of Action
The primary result of Methfuroxam’s action is the control of fungal pathogens, particularly those belonging to the Basidiomycetes group . By inhibiting key metabolic processes, Methfuroxam disrupts the normal functioning of these fungi, thereby preventing their proliferation.
Analyse Biochimique
Biochemical Properties
Methfuroxam functions as a systemic fungicide, inhibiting glucose and acetate oxidative metabolism . It interacts with various enzymes and proteins involved in these metabolic pathways. Specifically, Methfuroxam inhibits key enzymes in the oxidative phosphorylation pathway, thereby disrupting the energy production in fungal cells . This inhibition is crucial for its antifungal activity, as it prevents the growth and reproduction of fungal pathogens.
Cellular Effects
Methfuroxam exerts significant effects on various cell types, particularly fungal cells. It disrupts cellular metabolism by inhibiting oxidative phosphorylation, leading to reduced ATP production . This disruption affects cell signaling pathways, gene expression, and overall cellular metabolism. In fungal cells, Methfuroxam’s inhibition of energy production leads to cell death, effectively controlling fungal infections .
Molecular Mechanism
At the molecular level, Methfuroxam binds to and inhibits enzymes involved in the oxidative phosphorylation pathway . This binding prevents the normal function of these enzymes, leading to a decrease in ATP production. Additionally, Methfuroxam may induce changes in gene expression related to energy metabolism, further exacerbating its inhibitory effects on fungal cells .
Temporal Effects in Laboratory Settings
In laboratory settings, Methfuroxam’s effects have been observed to change over time. Initially, it exhibits strong inhibitory effects on fungal growth. Over extended periods, the compound may degrade, reducing its efficacy . Studies have shown that Methfuroxam remains stable under certain conditions but can degrade when exposed to light and high temperatures . Long-term exposure to Methfuroxam in vitro and in vivo has demonstrated sustained antifungal activity, although the extent of its effects may diminish over time due to degradation .
Dosage Effects in Animal Models
In animal models, the effects of Methfuroxam vary with dosage. At low doses, Methfuroxam effectively controls fungal infections without significant adverse effects . At higher doses, it may exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where doses above a certain level lead to pronounced toxicity, highlighting the importance of careful dosage management in practical applications .
Metabolic Pathways
Methfuroxam is involved in several metabolic pathways, primarily those related to oxidative phosphorylation . It interacts with enzymes such as cytochrome c oxidase, inhibiting their activity and disrupting the normal metabolic flux . This inhibition leads to a buildup of metabolic intermediates and a decrease in ATP production, contributing to its antifungal effects .
Transport and Distribution
Within cells and tissues, Methfuroxam is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Methfuroxam tends to accumulate in fungal cells, where it exerts its inhibitory effects on metabolic pathways . Its distribution within tissues is influenced by factors such as solubility and binding affinity to cellular components .
Subcellular Localization
Methfuroxam’s subcellular localization is primarily within the mitochondria, where it targets enzymes involved in oxidative phosphorylation . This localization is critical for its function, as it allows Methfuroxam to effectively inhibit ATP production in fungal cells . The compound may also undergo post-translational modifications that enhance its targeting to specific cellular compartments .
Méthodes De Préparation
Le méthfuroxam peut être synthétisé par réaction de l'aniline avec l'acide 2,4,5-triméthylfuran-3-carboxylique. La réaction implique l'utilisation de catalyseurs métalliques tels que le magnésium et l'hydrure de sodium . La méthode de production industrielle implique généralement l'estérification de l'acide 2,4,5-triméthylfuran-3-carboxylique suivie de sa réaction avec l'aniline dans des conditions contrôlées .
Analyse Des Réactions Chimiques
Le méthfuroxam subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.
Substitution : Le this compound peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium et d'aluminium . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Biologie : Étudié pour ses propriétés antifongiques et ses effets sur les structures cellulaires fongiques.
Industrie : Utilisé en agriculture pour protéger les cultures céréalières des infections fongiques.
5. Mécanisme d'Action
Le mécanisme d'action exact du this compound n'est pas entièrement compris. On pense qu'il inhibe la croissance fongique en interférant avec la synthèse de composants cellulaires fongiques essentiels . Le this compound cible des voies spécifiques impliquées dans la synthèse de la paroi cellulaire fongique, conduisant à la perturbation de l'intégrité cellulaire et à la mort cellulaire finale .
Comparaison Avec Des Composés Similaires
Le méthfuroxam est unique parmi les fongicides en raison de sa structure et de son mode d'action spécifiques. Des composés similaires comprennent :
2,4,5-triméthyl-3-furanilide : Partage une structure similaire mais diffère dans ses groupes fonctionnels spécifiques.
2,4,5-triméthyl-N-phénylfuran-3-carboxamide : Un autre composé apparenté avec des propriétés antifongiques similaires.
Propriétés
IUPAC Name |
2,4,5-trimethyl-N-phenylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-10(2)17-11(3)13(9)14(16)15-12-7-5-4-6-8-12/h4-8H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJNEYVWPYIKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2=CC=CC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042137 | |
| Record name | Methfuroxam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28730-17-8 | |
| Record name | Methfuroxam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28730-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methfuroxam [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028730178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methfuroxam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methfuroxam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trimethyl-3-furanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHFUROXAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K9VG91RQZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the metabolism of Methfuroxam (2,4,5-trimethyl-N-phenyl-3-furancarboxamide)?
A1: While the exact mechanism of action of Methfuroxam remains unclear, research indicates that it undergoes metabolic processes in rats. Studies using rat models and isolated rat hepatocytes have provided insights into its metabolic pathway [].
Q2: Are there any known intermediates formed during the chemical reactions involving Methfuroxam?
A2: Yes, research has identified a specific intermediate formed during the peracid oxidation of Methfuroxam. Using 1H and 13C NMR spectroscopy, scientists observed a 4,5-epoxyfuran intermediate during the conversion of 2,4,5-trimethyl-N-phenylfuran-3-carboxamide (Methfuroxam) into 3-(N-phenylcarbamoyl)-4-methylhex-3-ene-2,5-dione [].
Q3: Has Methfuroxam shown any potential for causing long-term adverse effects?
A3: Studies in rats have shown that chronic exposure to Methfuroxam can induce neoplastic changes in the liver []. This finding highlights the importance of further research into the potential long-term effects of this compound.
Q4: Is there evidence of Methfuroxam being used in combination with other agricultural chemicals?
A4: Yes, studies have investigated the compatibility of Methfuroxam with other agricultural chemicals. Specifically, researchers have explored its use in combination with a mercury-free seed dressing and insecticidal seed treatments like Lindan (Agronex) and Bromophos (Nexion-Saatgutpuder) for summer grain crops []. These studies assessed the impact of these combinations on crop tolerance and provided valuable insights into potential agricultural applications.
Q5: Are there any alternative compounds with similar structures and activities to Methfuroxam?
A5: While the provided research does not delve into specific alternatives to Methfuroxam, it does mention other fungicides with related structures, including fenfuram, furcarbanil, furconazole, azaconazole, and propiconazole. These compounds, alongside the naturally occurring ambruticin, showcase the diversity of chemical structures exhibiting fungicidal properties []. Further research comparing the efficacy, safety, and environmental impact of Methfuroxam with these alternatives would be valuable.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


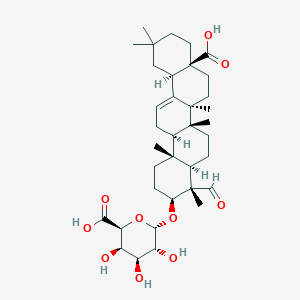

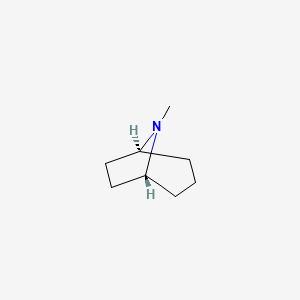
![3-[[[1-[1-(2-furanylmethyl)-5-tetrazolyl]-2-methylpropyl]-(2-oxolanylmethyl)amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1204804.png)
![3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1204805.png)

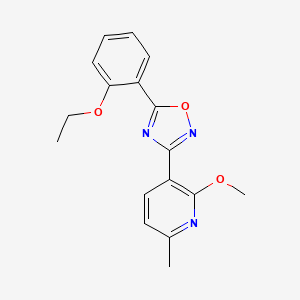
![3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B1204809.png)
![3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1204810.png)
![3-(3,4-Dimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B1204812.png)
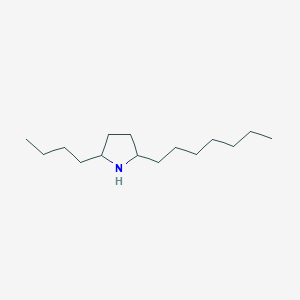
![[6-[[12-[3,4-Dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B1204817.png)
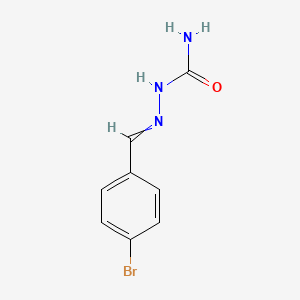
![1,1-Diamino-4-(2-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylidene]but-3-ene-1,3-disulfonic acid](/img/structure/B1204821.png)
